molecular formula C8H11ClN2 B14853569 2-(3-Chloro-5-methylpyridin-4-YL)ethanamine

2-(3-Chloro-5-methylpyridin-4-YL)ethanamine

Cat. No.: B14853569
M. Wt: 170.64 g/mol
InChI Key: ZLZOPJPBAOBQOP-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-methylpyridin-4-YL)ethanamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the 3rd position and a methyl group at the 5th position of the pyridine ring, with an ethanamine side chain attached to the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-methylpyridin-4-YL)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloro-5-methylpyridine.

    Alkylation: The pyridine derivative undergoes alkylation with ethylamine under basic conditions to introduce the ethanamine side chain.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-methylpyridin-4-YL)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chloro group to other functional groups such as amines.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chloro-5-methylpyridin-4-YL)ethanamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-methylpyridin-4-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups on the pyridine ring contribute to its binding affinity and specificity. The ethanamine side chain allows for interactions with amino acid residues in the active site of enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloro-5-methylpyridin-4-YL)ethanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The combination of a chloro group and a methyl group on the pyridine ring, along with the ethanamine side chain, makes it a versatile intermediate in various synthetic and research applications.

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

2-(3-chloro-5-methylpyridin-4-yl)ethanamine

InChI

InChI=1S/C8H11ClN2/c1-6-4-11-5-8(9)7(6)2-3-10/h4-5H,2-3,10H2,1H3

InChI Key

ZLZOPJPBAOBQOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1CCN)Cl

Origin of Product

United States

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